molecular formula C18H21NO2 B4535313 N-(2-phenylethyl)-4-propoxybenzamide

N-(2-phenylethyl)-4-propoxybenzamide

Cat. No.: B4535313
M. Wt: 283.4 g/mol
InChI Key: YDWPHFIHGDNAQY-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-propoxybenzamide is a benzamide derivative featuring a phenylethylamine moiety linked to a benzamide core substituted with a propoxy group at the para position. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.36 g/mol . The compound’s design combines lipophilic (phenylethyl) and electron-donating (propoxy) groups, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

N-(2-phenylethyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-14-21-17-10-8-16(9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWPHFIHGDNAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomerism: 4-Propoxy vs. 2-Propoxy Derivatives

A key structural analog is N-(2-phenylethyl)-2-propoxybenzamide (CAS: 880556-67-2), which differs only in the position of the propoxy group (ortho vs. para). Both isomers share the same molecular formula and weight, but the substituent position alters steric and electronic properties:

  • 2-Propoxy : The ortho-substitution may introduce steric hindrance, reducing interaction with enzymatic targets or receptors .

Heterocyclic Thiourea Derivatives

Compounds like B3 (piperidine-thiourea) and B4 (morpholine-thiourea) demonstrated moderate antioxidant activity (84.4–86.7% inhibition). These results suggest that replacing the benzamide core with heterocyclic thioureas retains bioactivity but may alter target specificity .

Physicochemical and Structural Properties

Crystallographic studies on related benzamides (e.g., bromo-nitro derivatives) reveal that substituent position impacts molecular packing. For instance, 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide forms distinct asymmetric units compared to its ortho-substituted analogs, influencing solubility and crystallinity . While data for N-(2-phenylethyl)-4-propoxybenzamide are lacking, its para-substitution likely promotes planar ring geometry, enhancing crystal lattice stability.

Data Table: Key Comparative Parameters

Compound Name Substituent Position Molecular Weight (g/mol) Biological Activity (% Inhibition) Key Feature
This compound 4-propoxy 283.36 Not reported Enhanced resonance stabilization
N-(2-phenylethyl)-2-propoxybenzamide 2-propoxy 283.36 Not reported Steric hindrance
H10 (4-methoxy analog) 4-methoxy ~269.3 (calculated) 87.7 High electron donation
A8 (4-hydroxy analog) 4-hydroxy ~255.3 (calculated) 86.6 Radical scavenging
B4 (morpholine-thiourea) N/A Not provided 86.7 Heterocyclic backbone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-phenylethyl)-4-propoxybenzamide
Reactant of Route 2
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